molecular formula C7H12F3N B11767756 [1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine

[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine

Cat. No.: B11767756
M. Wt: 167.17 g/mol
InChI Key: BAMXGKRTTDVNKL-UHFFFAOYSA-N
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Properties

Molecular Formula

C7H12F3N

Molecular Weight

167.17 g/mol

IUPAC Name

[1-(2,2,2-trifluoroethyl)cyclobutyl]methanamine

InChI

InChI=1S/C7H12F3N/c8-7(9,10)4-6(5-11)2-1-3-6/h1-5,11H2

InChI Key

BAMXGKRTTDVNKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC(F)(F)F)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine typically involves the reaction of cyclobutylmethanamine with a trifluoroethylating agent. One common method includes the use of 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of [1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine: can be compared with other similar compounds such as:

The presence of the trifluoroethyl group in This compound imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs .

Biological Activity

[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine, also known as (1-Cyclobutyl-2,2,2-trifluoroethyl)(methyl)amine, is a compound that has garnered attention for its potential biological activities. Its unique structure, featuring a cyclobutyl group and a trifluoroethyl moiety, enhances its lipophilicity and facilitates penetration through cell membranes, allowing it to interact with various intracellular targets.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Lipophilicity : The trifluoroethyl group enhances the compound's ability to penetrate lipid membranes.
  • Steric Hindrance : The cyclobutyl group influences binding affinity and selectivity for certain receptors or enzymes.

Key Findings from Research Studies

Recent studies have examined the compound's interactions with biomolecules and its therapeutic applications:

  • Enzyme Inhibition : It has shown potential in inhibiting enzymes critical for metabolic pathways. For instance, structural analogs have been evaluated for their ability to inhibit kinases involved in cellular signaling.
  • Cellular Effects : In vitro studies indicate cytostatic effects on cancer cell lines. For example:
    • Study 1 : Investigated its effects on MCF-7 human breast cancer cells, demonstrating significant growth inhibition at micromolar concentrations. Mechanistic studies suggested interference with mitochondrial respiration and induction of oxidative stress.
    • Study 2 : Focused on neuropharmacological properties, revealing weaker activity compared to dopamine in activating adenylate cyclase in rat striatum.

Comparative Biological Activity Table

Compound NameStructureBiological ActivityMechanism
This compoundCHFNCytostatic effects on cancer cellsInhibition of mitochondrial function
N-trifluoroethyldopamineCHFNWeak adenylate cyclase activityInteraction with dopamine receptors
2-Chloro-N-(1-cyclobutyl-2,2,2-trifluoroethyl)acetamideCHClFNAntimicrobial propertiesEnzyme inhibition

Case Study 1: Anticancer Activity

A detailed study on the effects of this compound on MCF-7 cells indicated that:

  • Growth Inhibition : The compound inhibited cell growth significantly at concentrations in the micromolar range.
  • Mechanistic Insights : The study suggested that the compound disrupts mitochondrial function and induces oxidative stress within the cells.

Case Study 2: Neuropharmacological Effects

Research focusing on related trifluoroethyl compounds highlighted:

  • Adenylate Cyclase Activation : While some analogs activated adenylate cyclase effectively, this compound exhibited weaker activity than dopamine.
  • Implications for Neurotransmitter Systems : This suggests a nuanced interaction with neurotransmitter systems that may inform future therapeutic strategies.

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